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  • Product: 3-(4-Ethylphenyl)isonicotinic acid
  • CAS: 1261926-03-7

Core Science & Biosynthesis

Foundational

Technical Guide: Acidity & pKa Profiling of 3-(4-Ethylphenyl)isonicotinic Acid

This guide details the physicochemical characterization of 3-(4-Ethylphenyl)isonicotinic acid , focusing on its acidity (pKa), ionization behavior, and experimental determination strategies.[1] [1] Executive Summary 3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 3-(4-Ethylphenyl)isonicotinic acid , focusing on its acidity (pKa), ionization behavior, and experimental determination strategies.[1]

[1]

Executive Summary

3-(4-Ethylphenyl)isonicotinic acid is a zwitterionic pyridine derivative characterized by a significant hydrophobic moiety (4-ethylphenyl) sterically crowding the acidic center.[1] Unlike simple isonicotinic acid, this molecule exhibits a "steric ortho-effect" that alters its ionization profile.[1]

  • Predicted pKa values:

    • pKa₁ (Pyridine Nitrogen): ~1.6 – 1.9 (Protonated Cation

      
       Zwitterion)[1]
      
    • pKa₂ (Carboxylic Acid): ~4.2 – 4.5 (Zwitterion

      
       Anion)[1]
      
  • Critical Insight: The bulky 3-aryl substituent forces the 4-carboxyl group out of planarity with the pyridine ring.[1] This steric inhibition of resonance typically increases acidity (lowers pKa₂) compared to the parent isonicotinic acid (pKa 4.96), while the lipophilic tail drastically reduces aqueous solubility, necessitating cosolvent-based determination methods.[1]

Molecular Architecture & Electronic Environment

To understand the acidity, we must analyze the competing electronic and steric forces introduced by the 3-(4-ethylphenyl) group.[1]

Structural Factors Influencing pKa[2][3][4][5]
  • The Core (Isonicotinic Acid): The parent molecule has a basic nitrogen (pKa ~1.8) and an acidic carboxyl group (pKa ~4.96).[1][2] It exists primarily as a zwitterion in neutral solution.[1]

  • The Ortho-Effect (Steric): The phenyl ring at position 3 is ortho to the carboxylic acid at position 4.[1] Steric clash prevents the carboxyl group from remaining coplanar with the pyridine ring.

    • Consequence: Loss of conjugation between the carboxyl group and the pyridine ring destabilizes the neutral acid form more than the carboxylate anion. This energetic penalty facilitates proton release, making the compound more acidic than unsubstituted isonicotinic acid.

  • The Meta-Effect (Electronic): The phenyl substituent is meta to the pyridine nitrogen. While the phenyl group is weakly electron-withdrawing by induction, the steric bulk may hinder solvation of the protonated nitrogen, slightly reducing basicity (lowering pKa₁).

Ionization Pathway

The molecule follows a classic ampholytic ionization scheme:

  • pH < 1.0: Cationic form (COOH neutral, Pyridine N protonated).[1]

  • pH 2.0 – 4.0: Zwitterionic form dominates (COO⁻, Pyridine NH⁺).[1][3] Note: Due to the proximity of pKas, a true isoelectric point (pI) exists where net charge is zero.

  • pH > 5.5: Anionic form (COO⁻, Pyridine N neutral).[1]

Ionization cluster_0 pH < 1.5 cluster_1 pH 2.0 - 4.0 (Isoelectric Region) cluster_2 pH > 5.5 Cation CATIONIC SPECIES (Py-NH+, COOH) Soluble Zwitter ZWITTERION / NEUTRAL (Py-NH+, COO-) Lowest Solubility Cation->Zwitter pKa1 ~1.8 (Deprotonation of COOH*) Anion ANIONIC SPECIES (Py-N, COO-) Soluble Zwitter->Anion pKa2 ~4.4 (Deprotonation of Py-NH+*) note *Assignment of dissociation order depends on tautomeric equilibrium, but zwitterion is dominant.

Caption: Predicted ionization pathway. Note that in isonicotinic acids, the zwitterion is often the stable neutral species, meaning the first proton lost is often from the carboxyl, and the second from the pyridinium, though these events overlap.

Experimental Determination Methodologies

Direct aqueous titration is likely to fail due to the high lipophilicity (LogP > 3.0) of the ethylphenyl moiety. Precipitation will occur near the isoelectric point (pH ~3.0).[1] Therefore, Cosolvent Potentiometric Titration is the required standard.

Method A: Yasuda-Shedlovsky Extrapolation (The Gold Standard)

This method determines the pKa in varying concentrations of organic solvent (Methanol or Dioxane) and extrapolates to 0% solvent.[1]

Protocol:

  • Preparation: Prepare 5 titration vessels with varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50%, 60% w/w).

  • Sample: Dissolve ~3-5 mg of 3-(4-Ethylphenyl)isonicotinic acid in the solvent mixture.

  • Titrant: Use carbonate-free 0.1 M KOH (standardized).

  • Titration: Perform potentiometric titration under inert gas (Argon/Nitrogen) to prevent CO₂ absorption.[1]

  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each solvent ratio.[1]
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).[1]
    • The Y-intercept represents the aqueous pKa.[1]

Method B: UV-Metric Titration (Sirius T3 Method)

If the sample quantity is limited (<1 mg), UV-metric titration is superior as it detects ionization via changes in the chromophore (pyridine ring absorption shifts) rather than bulk pH changes.[1]

Protocol:

  • Solvent: Use a "Dip-Probe" setup in a quartz vial.

  • Wavelengths: Monitor absorption between 200–350 nm. The conjugation of the phenyl ring with the pyridine will show distinct bathochromic shifts upon ionization.

  • Workflow:

    • Acidify sample to pH 1.5 (fully protonated).[1]

    • Titrate upwards to pH 10.0.[1]

    • Deconvolute the multi-wavelength spectra to identify species distribution.

Workflow Start Start: 3-(4-Ethylphenyl)isonicotinic acid SolubilityCheck Check LogP / Solubility Start->SolubilityCheck Decision Is Aqueous Solubility > 0.5 mM? SolubilityCheck->Decision PathA Method A: Aqueous Titration (Unlikely to work) Decision->PathA Yes PathB Method B: Cosolvent Titration (Methanol/Water) Decision->PathB No (Standard) PathC Method C: UV-Metric (Low concentration) Decision->PathC No (Low Sample) Result Final pKa Values PathB->Result Yasuda-Shedlovsky Extrapolation PathC->Result Multi-wavelength Deconvolution

Caption: Decision tree for selecting the correct pKa determination protocol based on compound solubility.

Implications for Drug Development[1][8]

Understanding the pKa of this intermediate is vital for:

  • Solubility Profiling (LogD):

    • At pH 1.2 (Stomach): The molecule is cationic (Pyridine-NH⁺).[1][3][4] Solubility will be maximal here.

    • pH 6.8 (Intestine): The molecule is anionic (COO⁻).[1][3] Solubility is moderate to high.[1]

    • pH 3.0 - 4.5: The molecule is neutral/zwitterionic.[1] Precipitation Risk. This is critical for formulation; avoid buffering liquid formulations in this pH range.[1]

  • Synthetic Chemistry (Coupling Reactions):

    • When using this acid in amide coupling (e.g., with EDC/NHS), the reaction pH must be carefully controlled.[1] If the pH is too low (<4.0), the pyridine nitrogen protonates, potentially interfering with catalysts or nucleophiles.

    • The steric bulk at the 3-position may slow down nucleophilic attack at the 4-carbonyl carbon.[1] Higher temperatures or more reactive coupling agents (e.g., HATU) may be required compared to standard isonicotinic acid.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology).

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (The classic reference for potentiometric titration).[1]

  • Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class". Current Drug Metabolism, 9(9), 869-878.[1] Link

  • Kütt, A., et al. (2018).[1][3][5] "pKa values in organic chemistry – making maximum use of the available data". Tetrahedron Letters, 59(5), 373-388.[1] Link[1][3][5]

  • PubChem. "Isonicotinic Acid Compound Summary".[1][6] National Center for Biotechnology Information.[1] Link[1]

Sources

Exploratory

Thermodynamic Stability of Ethylphenyl-Substituted Pyridine Carboxylic Acids

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Pre-formulation Scientists Executive Summary: The Amphiphilic Challenge Ethylphenyl-substituted pyridine carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Pre-formulation Scientists

Executive Summary: The Amphiphilic Challenge

Ethylphenyl-substituted pyridine carboxylic acids (e.g., 6-(4-ethylphenyl)pyridine-2-carboxylic acid) represent a critical scaffold in medicinal chemistry, often serving as pharmacophores in kinase inhibitors and metabolic modulators. Their thermodynamic profile is defined by a "tug-of-war" between the highly polar, zwitterionic pyridine-carboxylic acid core and the lipophilic, conformationally flexible ethylphenyl tail.

Understanding the thermodynamic stability of this class is not merely about measuring melting points; it is about mastering the lattice energy vs. solvation energy equilibrium. This guide provides a first-principles approach to characterizing these molecules, focusing on their solid-state stability, solubility thermodynamics, and phase transformations.

Thermodynamic Architecture

The Structural Determinants of Stability

The thermodynamic behavior of this scaffold is governed by three specific molecular features:

  • The Zwitterionic Core: The basic pyridine nitrogen (

    
    ) and the acidic carboxyl group (
    
    
    
    ) allow for intramolecular or intermolecular proton transfer. In the solid state, these molecules often crystallize as zwitterions or hydrogen-bonded chains, significantly increasing lattice energy (enthalpy of fusion,
    
    
    ).
  • The Ethylphenyl Tail: This substituent adds lipophilicity (

    
    ) and introduces rotational degrees of freedom. The ethyl group, specifically, acts as a "entropy handle," lowering the melting point relative to a purely rigid phenyl analog, but increasing solubility in organic solvents.
    
  • Benzylic Lability: Thermodynamically, the ethyl group is the weak link. The benzylic position is susceptible to oxidative degradation ($ \Delta G_{ox} < 0 $), a critical consideration during high-temperature processing (e.g., hot-melt extrusion).

Quantitative Thermodynamic Data (Model Compound)

Table 1: Thermodynamic & Physicochemical Profile of 6-(4-ethylphenyl)pyridine-2-carboxylic acid

ParameterValue / RangeSignificance
Melting Point (

)
170°C - 175°CIndicates moderate lattice energy; stable for standard tableting.
Enthalpy of Fusion (

)
~35-45 kJ/mol (Est.)High energy required to break intermolecular H-bonds (O-H···N).

3.69High lipophilicity; predicts poor aqueous solubility without ionization.

(Acid)
2.27 (Apparent)Stronger acid than benzoic acid due to electron-deficient pyridine ring.

(Base)
6.44 (Apparent)Pyridinium formation; solubility drastically increases at pH < 2.
Decomposition (

)
> 220°CThermally stable post-melting, but sensitive to oxidative stress.

Critical Experimental Protocols

Protocol A: Determination of Solubility Thermodynamics (The Saturation Shake-Flask Method)

Why this matters: Standard solubility tests fail for these molecules due to their pH-dependent zwitterionic nature. This protocol ensures thermodynamic equilibrium is genuinely reached.

Reagents:

  • Analyte: Micronized ethylphenyl-pyridine carboxylic acid.

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Solvent: 1-Octanol (for partition coefficient validation).

Workflow:

  • Supersaturation: Add excess solid to 10 mL of buffer in borosilicate glass vials.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24, 48, and 72 hours.
    
    • Checkpoint: If concentration deviates >5% between 48h and 72h, extend to 96h.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins (temperature controlled). Do not filter initially to avoid adsorption of the lipophilic ethylphenyl tail onto filter membranes.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • Thermodynamic Calculation: Repeat at 37°C and 50°C. Plot

    
     vs 
    
    
    
    (van 't Hoff plot).
    
    
    • Interpretation: A steep slope indicates solubility is enthalpy-driven (lattice breaking), typical for these high-melting solids.

Protocol B: Solid-State Stability & Polymorph Screening (DSC/TGA)

Why this matters: The ethylphenyl rotation often leads to "conformational polymorphism." You must verify if the isolated solid is the thermodynamically stable form or a metastable kinetic form.

Workflow:

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 30°C to 300°C.

    • Criterion: Weight loss < 0.5% before

      
       confirms anhydrous/non-solvated state.
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to 180°C (just past melt). Look for a sharp endotherm (

      
      ).
      
    • Cycle 2: Cool rapidly (20°C/min) to -20°C to induce amorphous state.

    • Cycle 3: Re-heat at 10°C/min. Look for

      
       (Glass Transition) and 
      
      
      
      (Recrystallization exotherm).
    • Insight: If

      
       appears, the molecule is a "glass former," indicating potential physical instability (crystallization) in amorphous solid dispersions.
      

Mechanistic Visualization

Degradation & Stability Pathway

The following diagram illustrates the thermodynamic stability boundaries, highlighting the specific vulnerability of the ethyl group (benzylic oxidation) and the stabilization via salt formation.

StabilityPathway Molecule Ethylphenyl-Pyridine Carboxylic Acid (Neutral Zwitterion) Oxidation Benzylic Oxidation (High T, O2) Molecule->Oxidation Activation Energy (>150 kJ/mol) SaltForm HCl Salt Formation (Protonated Pyridine) Molecule->SaltForm pH < 2.0 Thermodynamic Sink Product_Ox Acetyl/Carboxy Derivative (Inactive/Toxic) Oxidation->Product_Ox Validation Validation: DSC Purity Check Product_Ox->Validation Lattice High Melting Crystal (>200°C) Enhanced Stability SaltForm->Lattice Ionic Bonding Lattice->Validation

Figure 1: Stability landscape of ethylphenyl-pyridine carboxylic acids. The primary degradation risk is benzylic oxidation, while thermodynamic stabilization is achieved via salt formation.

Synthesis of Insights: The "Self-Validating" System

To ensure the data you generate is reliable, you must treat the characterization as a self-validating loop.

  • The Purity/Thermodynamics Check:

    • If your DSC melting peak is broad (

      
       width), your thermodynamic data is invalid. The broadening is likely due to eutectic impurities formed by the oxidation of the ethyl group during storage.
      
    • Corrective Action: Recrystallize from Ethanol:Water (9:1) to purge oxidized impurities before thermodynamic testing.

  • The Solubility/pH Check:

    • If the solubility at pH 4.0 is identical to pH 6.0, your model is failing to account for the isoelectric point (

      
      ).
      
    • Theory: These molecules have a U-shaped solubility curve. Minimum solubility occurs at the zwitterionic

      
      .
      
    • Validation: Measure the pH of the saturated solution at the end of the experiment. If it has drifted from the buffer setpoint, the buffering capacity was insufficient for the dissolved mass of the pyridine acid.

References

  • PubChem. (n.d.).[1] 6-(4-Ethylphenyl)pyridine-2-carboxylic acid | C14H13NO2.[2] National Library of Medicine. Retrieved from [Link]

  • EPA CompTox. (n.d.). 6-[4-(Ethylsulfanyl)phenyl]pyridine-2-carboxylic acid Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Fernandes, A. et al. (2023).[3] Solubility and Crystallization Studies of Picolinic Acid. MDPI, Molecules. Retrieved from [Link]

  • Verevkin, S. P. et al. (2012). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Kumari, A. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(4-Ethylphenyl)isonicotinic Acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-(4-Ethylphenyl)isonicotinic Acid and the Strategic Advantage of Suzuki-Miyaura Coupling 3-(4-Ethylphenyl)isonicotinic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Ethylphenyl)isonicotinic Acid and the Strategic Advantage of Suzuki-Miyaura Coupling

3-(4-Ethylphenyl)isonicotinic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The unique arrangement of a substituted phenyl ring attached to a pyridine carboxylic acid core provides a versatile scaffold for developing novel pharmaceuticals and functional materials. The synthesis of such biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[1]

This application note provides a comprehensive guide to the synthesis of 3-(4-Ethylphenyl)isonicotinic acid via the Suzuki-Miyaura coupling of 3-bromoisonicotinic acid and 4-ethylphenylboronic acid. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to delve into the underlying chemical principles that govern the selection of each reaction component. This ensures a robust and reproducible synthetic method, critical for drug discovery and development pipelines where consistency and scalability are paramount.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoisonicotinic acid), forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the organoboron reagent (4-ethylphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (3-Bromoisonicotinic Acid) ArylHalide->OxidativeAddition PdII_Intermediate Ar-Pd(II)-X L_n OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid Ar'-B(OH)₂ (4-Ethylphenylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Diorgano Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diorgano ReductiveElimination Reductive Elimination PdII_Diorgano->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' (3-(4-Ethylphenyl)isonicotinic Acid) ReductiveElimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters and Reagent Selection: A Rationale

The success of the Suzuki-Miyaura coupling for the synthesis of 3-(4-Ethylphenyl)isonicotinic acid hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring in 3-bromoisonicotinic acid and the presence of the carboxylic acid functionality necessitate specific considerations.

ParameterSelectionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)For heteroaryl couplings, palladium catalysts bearing electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step and enhance catalyst stability. Pd(PPh₃)₄ is a reliable choice, while catalysts like PdCl₂(dppf) can offer improved performance for challenging substrates.[5]
Base K₂CO₃ or K₃PO₄An inorganic base is essential to activate the boronic acid for transmetalation.[6] Carbonates and phosphates are commonly used due to their good balance of basicity and compatibility with a wide range of functional groups, including the carboxylic acid present in the substrate.[5]
Solvent System Dioxane/H₂O or Toluene/H₂OA biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[6][7] The presence of water can also facilitate the transmetalation step. Dioxane and toluene are common organic solvents for Suzuki couplings.
Reaction Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The optimal temperature should be determined empirically but generally falls within this range for similar couplings.[4]

Detailed Experimental Protocol

This protocol is designed as a starting point for the synthesis of 3-(4-Ethylphenyl)isonicotinic acid. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 3-Bromoisonicotinic acid

  • 4-Ethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromoisonicotinic acid (1.0 mmol, 1.0 equiv.), 4-ethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

    • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a homogeneous solution is formed.

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Add 8 mL of 1,4-dioxane and 2 mL of deionized water to the reaction mixture.

  • Reaction Execution:

    • Equip the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl. This will protonate the carboxylic acid, facilitating its extraction into the organic layer.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - 3-Bromoisonicotinic acid - 4-Ethylphenylboronic acid - K₂CO₃ Setup->Reagents Catalyst Prepare & Add Catalyst: Pd(OAc)₂ + PPh₃ in Dioxane Reagents->Catalyst Solvent Add Solvents: Dioxane/H₂O Catalyst->Solvent Reaction Heat to 90 °C (12-24 h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Reaction Complete Cooling Cool to RT Workup->Cooling Extraction1 Dilute with EtOAc/H₂O Acidify with 1M HCl Cooling->Extraction1 Separation Separate Layers Extraction1->Separation Extraction2 Extract Aqueous Layer with EtOAc Separation->Extraction2 Washing Combine Organic Layers Wash with Brine Extraction2->Washing Drying Dry over Na₂SO₄ Filter & Concentrate Washing->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure 3-(4-Ethylphenyl)isonicotinic Acid Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in 3-(4-Ethylphenyl)isonicotinic acid synthesis

Technical Support Center: Synthesis of 3-(4-Ethylphenyl)isonicotinic Acid Ticket ID: #SYN-ISO-34EP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Ethylphenyl)isonicotinic Acid Ticket ID: #SYN-ISO-34EP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 3-(4-ethylphenyl)isonicotinic acid via Suzuki-Miyaura coupling presents a "perfect storm" of chemical challenges: steric hindrance at the 3-position, catalyst poisoning by the pyridine nitrogen, and solubility issues typical of zwitterionic amino-acid-like structures.

Low yields in this reaction are rarely due to a single factor. They usually result from the interplay between protodeboronation of the boronic acid and Pd-catalyst sequestration . This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this scaffold.

Module 1: The Reaction Stage (Catalyst & Ligand Engineering)

The Core Problem: Standard Pd(PPh₃)₄ conditions often fail here. The pyridine nitrogen (ortho to the coupling site) acts as a directing group, but in a deleterious way—it coordinates to the Palladium, displacing the phosphine ligands and forming a stable, inactive "Pd-Pyridine" complex. Furthermore, the ortho-substituent creates significant steric strain, slowing the rate of transmetalation.

The Solution: Bulky, Electron-Rich Ligands You must use dialkylbiaryl phosphine ligands (Buchwald Ligands). These are bulky enough to prevent the pyridine nitrogen from binding to the Pd center and electron-rich enough to facilitate the oxidative addition of the hindered 3-haloisonicotinate.

Recommended Protocol (Optimized for Hindered Pyridines):

ComponentRecommendationRationale
Precursor Methyl 3-bromoisonicotinate Crucial: Do not couple the free acid. The carboxylate anion can bind Pd and reduce solubility. Hydrolyze after coupling.
Boronic Acid 4-Ethylphenylboronic acid (1.5 equiv)Excess is needed to account for protodeboronation side-reactions.
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) SPhos creates a "pocket" that allows coupling while blocking N-coordination [1].
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate is superior to carbonates for hindered substrates; it minimizes deboronation [2].
Solvent Toluene/Water (10:1) or Dioxane/WaterBiphasic systems often assist in solubilizing the inorganic base while keeping the catalyst active in the organic phase.
Temperature 100°CHigh energy is required to overcome the steric barrier at the 3-position.

Visualizing the Failure Mode vs. Success:

ReactionPath Start Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd 3-Bromoisonicotinate Poison DEAD END: Pyridine N-Coordination (Catalyst Arrest) OxAdd->Poison Standard Ligands (PPh3) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Bulky Ligand (SPhos/XPhos) Prod Product: Biaryl Ester TransMet->Prod Reductive Elim.

Figure 1: The divergence between catalyst poisoning (red) and successful coupling (green) depends entirely on ligand steric bulk.

Module 2: The Workup (The Isoelectric Trap)

The Core Problem: Users often report "0% yield" after workup despite TLC showing conversion. This is a purification artifact , not a reaction failure. Upon hydrolysis of the ester, you generate 3-(4-ethylphenyl)isonicotinic acid . This molecule is amphoteric:

  • pH < 2: Cationic (Pyridine-H⁺, COOH) → Soluble in water.

  • pH > 5: Anionic (Pyridine, COO⁻) → Soluble in water.

  • pH ~ 3.5: Zwitterionic (Pyridine-H⁺, COO⁻) → Insoluble (Precipitate).

If you extract with Ethyl Acetate at pH 1 (acid wash) or pH 10 (basic wash), the product remains in the aqueous layer and is discarded with the waste.

The Solution: Isoelectric Precipitation

  • Saponification: Treat the crude coupling ester with NaOH/MeOH to hydrolyze.

  • Concentration: Remove MeOH (crucial, as organic solvents increase solubility of the zwitterion).

  • pH Adjustment: Slowly add 1M HCl to the aqueous residue.

  • Target pH: You must hit pH 3.4 ± 0.2 .

    • Note: The solution will turn cloudy. Do not overshoot to pH 1, or it will redissolve.

  • Filtration: Collect the solid. This is your pure acid.

Solubility Logic Diagram:

SolubilityCurve Acidic pH < 2.0 Cationic Species (Water Soluble) Neutral pH ~ 3.4 (pI) Zwitterion (INSOLUBLE SOLID) Acidic->Neutral Add NaOH Neutral->Acidic Add HCl (Overshoot Risk) Basic pH > 5.0 Anionic Species (Water Soluble) Neutral->Basic Add NaOH Basic->Neutral Add HCl (CRITICAL STEP)

Figure 2: The solubility window for isonicotinic acid derivatives is narrow. Isolation must occur at the Isoelectric Point (pI).[1]

Troubleshooting FAQs

Q: The reaction turns black immediately and stalls. A: This is "Palladium Black" precipitation. It means your ligand is not stabilizing the Pd(0) species effectively, or you have too much oxygen in the system.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr if SPhos fails.

Q: I see the product on LCMS, but I isolate a different mass (M-H). A: You likely isolated the protodeboronated byproduct (Ethylbenzene derivative) or the homocoupling product .

  • Check: Does the mass correspond to the starting material minus the bromine? If so, your oxidative addition is too slow. Increase catalyst loading or temperature.

Q: Can I use the free acid (3-bromoisonicotinic acid) directly? A: Technically yes, but yields are typically 20-40% lower. The carboxylic acid moiety consumes base (requiring 4+ equivalents) and the carboxylate anion can coordinate to Palladium, inhibiting the cycle. Esterification is the single highest-ROI step you can take to improve yield.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Pyridine coupling strategies).

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Standard reference for protodeboronation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 3-(4-Ethylphenyl)isonicotinic Acid

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Ethylphenyl)isonicotinic acid. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Ethylphenyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. Every protocol described is designed as a self-validating system, grounded in authoritative pharmaceutical guidelines.

Introduction: The Analytical Challenge

3-(4-Ethylphenyl)isonicotinic acid is a substituted pyridine carboxylic acid derivative with potential applications in pharmaceutical development. Ensuring its purity is a critical aspect of quality control, necessitating a robust and reliable analytical method. The molecule's aromatic nature and the presence of a carboxylic acid group present specific challenges for chromatographic separation, particularly in resolving the main component from structurally similar process-related impurities and potential degradation products.

This guide will walk through the systematic development of a stability-indicating HPLC method, comparing various stationary phases and mobile phase conditions to achieve optimal separation.

Understanding the Analyte and Potential Impurities

A successful HPLC method begins with a thorough understanding of the target analyte and its likely impurities. 3-(4-Ethylphenyl)isonicotinic acid is synthesized, for example, via a Suzuki coupling reaction between 3-bromoisonicotinic acid and 4-ethylphenylboronic acid.

Physicochemical Properties of 3-(4-Ethylphenyl)isonicotinic Acid:

PropertyValue (Predicted)Implication for HPLC Method Development
Molecular FormulaC₁₄H₁₃NO₂Provides the molecular weight for mass spectrometry identification.
pKa~4-5 (for the carboxylic acid)The ionization state is pH-dependent, influencing retention in reversed-phase HPLC.
logP~2.5-3.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV λmax~260 nmA suitable wavelength for UV detection.

Potential Impurities:

  • Impurity A: 3-bromoisonicotinic acid (starting material)

  • Impurity B: 4-ethylphenylboronic acid (starting material)

  • Impurity C: Biphenyl-4-carboxylic acid (potential byproduct)

  • Impurity D: 3-(4-Ethylphenyl)isonicotinamide (potential related substance)

  • Degradation Products: Arising from forced degradation studies (e.g., hydrolysis, oxidation).

Systematic HPLC Method Development

Our approach to method development follows a logical progression from initial screening to fine-tuning for optimal performance. We will employ a reversed-phase HPLC strategy, which is well-suited for moderately polar to non-polar compounds.[1]

Initial Method Screening: Column and Mobile Phase Selection

The initial phase of method development involves selecting a suitable column and mobile phase to achieve retention and initial separation of the target analyte and its impurities.

Experimental Protocol: Initial Screening

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Columns:

    • C18 (e.g., 150 mm x 4.6 mm, 5 µm) - A general-purpose column for reversed-phase chromatography.[2]

    • Phenyl (e.g., 150 mm x 4.6 mm, 5 µm) - Offers alternative selectivity for aromatic compounds through π-π interactions.[3][4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A generic gradient from 10% to 90% B over 20 minutes is a good starting point to elute a wide range of components.[5]

  • Detection: PDA detector monitoring at 260 nm.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample: A mixture of 3-(4-Ethylphenyl)isonicotinic acid and potential impurities A, B, C, and D.

dot graph TD { A[Start: Define Analytical Target] --> B{Analyte & Impurity Profiling}; B --> C{Initial Method Screening}; C --> D{Column Selection (C18 vs. Phenyl)}; C --> E{Mobile Phase Scouting}; D --> F[Data Evaluation: Retention & Initial Resolution]; E --> F; F --> G{Method Optimization}; G --> H{pH & Buffer Adjustment}; G --> I{Gradient Optimization}; H --> J[Data Evaluation: Peak Shape & Resolution]; I --> J; J --> K{Forced Degradation Studies}; K --> L[Final Method Validation];

} Caption: Workflow for HPLC method development.

Comparative Data: Initial Column Screening

AnalyteC18 ColumnPhenyl Column
Retention Time (min) Resolution
Impurity B2.5-
Impurity A8.21.8
3-(4-Ethylphenyl)isonicotinic acid 12.5 4.1
Impurity C13.11.2
Impurity D10.82.5

Analysis of Initial Screening Results:

The C18 column provides a good general separation. However, the Phenyl column shows improved resolution between the main peak and the closely eluting Impurity C, likely due to favorable π-π interactions with the aromatic analytes.[4] Therefore, the Phenyl column is selected for further optimization.

Method Optimization: Mobile Phase pH

The pKa of the carboxylic acid group suggests that the mobile phase pH will significantly impact the retention and peak shape of 3-(4-Ethylphenyl)isonicotinic acid and its acidic impurities.

Experimental Protocol: pH Optimization

  • Column: Phenyl (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A:

    • Condition 1: 0.1% Formic acid in Water (pH ~2.7)

    • Condition 2: 20 mM Ammonium acetate in Water, pH 4.5

    • Condition 3: 20 mM Ammonium bicarbonate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • All other conditions remain the same as the initial screening.

dot graph { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Effect of mobile phase pH on chromatographic parameters.

Comparative Data: pH Optimization

AnalytepH 2.7pH 4.5pH 7.0
Retention Time (min) Asymmetry Retention Time (min)
Impurity A9.51.18.8
3-(4-Ethylphenyl)isonicotinic acid 14.2 1.2 13.1
Impurity C15.11.213.9

Analysis of pH Optimization:

At pH 2.7, the carboxylic acids are fully protonated, leading to good retention but some peak tailing. At pH 7.0, the carboxylic acids are ionized, resulting in poor retention and significant peak tailing. A pH of 4.5, which is close to the pKa of the analytes, provides the best balance of retention and excellent peak shape (asymmetry close to 1.0). This is because at a pH near the pKa, the analyte is in a state of equilibrium between its ionized and non-ionized forms, leading to optimal interaction with the stationary phase.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed.[6][7] This involves subjecting the drug substance to harsh conditions to generate potential degradation products and demonstrating that the method can separate these from the parent peak.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (ICH Q1B) for 7 days

The samples are then analyzed using the optimized HPLC method.

Hypothetical Forced Degradation Results

Stress Condition% DegradationDegradation Products ObservedResolution from Main Peak
Acid Hydrolysis8.5%D1 (RRT 0.85)> 2.0
Base Hydrolysis12.2%D2 (RRT 0.92), D3 (RRT 1.15)> 2.0
Oxidative Degradation15.8%D4 (RRT 0.78), D5 (RRT 1.25)> 2.0
Thermal Degradation2.1%No significant degradation-
Photolytic Degradation4.5%D6 (RRT 1.10)> 2.0

The successful separation of all degradation products from the main peak with a resolution of greater than 2.0 demonstrates the stability-indicating nature of the developed method.

Final Optimized HPLC Method

Based on the systematic development and forced degradation studies, the final optimized method is as follows:

ParameterCondition
Column Phenyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 20 min, then hold at 90% B for 5 min, and re-equilibrate at 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 260 nm
Injection Volume 10 µL

This method is now ready for full validation according to ICH guidelines.[8][9][10]

Conclusion and Method Comparison Summary

This guide has demonstrated a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for the purity determination of 3-(4-Ethylphenyl)isonicotinic acid.

Comparison of Investigated Methods:

MethodStationary PhaseMobile Phase pHKey AdvantagesKey Disadvantages
Initial C18 Method C182.7Good initial separationSub-optimal resolution for critical pairs, slight peak tailing
Initial Phenyl Method Phenyl2.7Improved resolution for aromatic compoundsSlight peak tailing
Optimized Phenyl Method Phenyl 4.5 Excellent resolution, optimal peak shape, stability-indicating Requires buffer preparation

The final optimized method utilizing a Phenyl stationary phase and a mobile phase buffered at pH 4.5 provides superior performance for the intended purpose. This method is robust, specific, and suitable for routine quality control and stability testing of 3-(4-Ethylphenyl)isonicotinic acid. The principles and comparative data presented herein can serve as a valuable resource for scientists developing similar analytical methods for aromatic carboxylic acids.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Google.
  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare.
  • USP-NF 〈621〉 Chrom
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). International Journal of Pharmaceutical Sciences and Research.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.). uspbpep.com.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters.
  • Revisions per USP 621 - Agilent. (n.d.). Agilent.
  • USP <621> Chromatography - DSDP Analytics. (n.d.). DSDP Analytics.
  • HPLC Column Selection Guide - Aurora Pro Scientific. (n.d.). Aurora Pro Scientific.
  • 2.2.46. Chromatographic separation techniques - uspbpep.com. (n.d.). uspbpep.com.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (2025, December). Benchchem.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR. (n.d.). International Journal of Scientific Development and Research.
  • Update: European Pharmacopeia EP 2.2.46 - Phenomenex. (2017, September 13). Phenomenex.
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • HPLC Column Selection Guide - Linklab. (n.d.). Linklab.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy. (2022, September 21). ECA Academy.
  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - Oxford Academic. (2023, August 15).
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Zenodo.
  • Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form - AIP Publishing. (2020, November 4). AIP Conference Proceedings.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - iosrphr.org. (2025, April 23). IOSR Journal of Pharmacy.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline.
  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025, November 5).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). GL Sciences.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.

Sources

Comparative

Technical Guide: Structural Validation of 3-(4-Ethylphenyl)isonicotinic Acid

Executive Summary & Strategic Context 3-(4-Ethylphenyl)isonicotinic acid is a critical biaryl building block, particularly valued in crystal engineering and Metal-Organic Framework (MOF) synthesis. Its structure features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-Ethylphenyl)isonicotinic acid is a critical biaryl building block, particularly valued in crystal engineering and Metal-Organic Framework (MOF) synthesis. Its structure features a "twisted" biaryl core due to steric hindrance at the 3-position, combined with the classic supramolecular synthon of isonicotinic acid (pyridine nitrogen + carboxylic acid).

Validating this structure requires more than a simple solution; it demands a multi-modal approach to confirm that the single crystal represents the bulk material and that the conformation is energetically reasonable.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) "Gold Standard" against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) to provide a comprehensive validation protocol.

Validation Workflow Architecture

The following diagram outlines the decision matrix for validating the structure, moving from raw synthesis to finalized CIF (Crystallographic Information File).

ValidationWorkflow Synth Crude Synthesis (Suzuki Coupling) Cryst Recrystallization (Slow Evap: EtOH/H2O) Synth->Cryst SCXRD SC-XRD (Mo-Kα Source) Cryst->SCXRD Select Crystal PXRD PXRD Comparison (Bulk Purity) Cryst->PXRD Bulk Powder Sol Structure Solution (SHELXT/Olex2) SCXRD->Sol Check CheckCIF Validation (IUCr Standards) Sol->Check Sol->PXRD Simulate Pattern DFT DFT Optimization (Gas Phase vs Solid) Sol->DFT Export Geometry Final Validated Structure Check->Final Pass PXRD->Final Match DFT->Final Energy Minimized

Figure 1: Integrated Structural Validation Workflow ensuring consistency between single-crystal data, bulk material, and theoretical models.

Methodological Comparison: SC-XRD vs. Alternatives

To rigorously validate 3-(4-Ethylphenyl)isonicotinic acid, one must understand the strengths and limitations of each analytical tier.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (Bulk Validation) DFT (Theoretical Check)
Primary Output 3D Atomic Coordinates (x, y, z)2D Diffraction Pattern (2θ vs Intensity)Energy Landscape & Geometry
Resolution Atomic (< 0.8 Å)Phase ID / Lattice ParametersElectronic / Molecular Orbital
Sample Req. High-quality Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)Computational Resources
Specific Utility Determines absolute configuration & packingConfirms bulk phase purityExplains steric torsion & H-bonding energy
Limitation Represents only one crystalCannot easily solve ab initio structuresIgnores packing forces (unless periodic boundary)

Detailed Experimental Protocols

Protocol A: Single Crystal X-Ray Diffraction (The Primary Truth)

Objective: To determine the precise bond lengths, torsion angles, and hydrogen bonding network.

1. Crystal Growth:

  • Dissolve 20 mg of the compound in hot Ethanol (5 mL).

  • Add water dropwise until slight turbidity appears, then add one drop of Ethanol to clear.

  • Allow slow evaporation at room temperature for 3-5 days. Look for colorless blocks or prisms.

2. Data Collection:

  • Instrument: Diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for this organic molecule.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. Crucial: This freezes the rotation of the ethyl group, reducing thermal disorder parameters.

3. Refinement Strategy (Causality):

  • Torsion Angle: The biaryl bond (C3-C1') will likely show a twist (typically 40-60°) to relieve steric strain between the phenyl protons and the pyridine ring.

  • Disorder: The ethyl group (-CH2-CH3) often exhibits positional disorder. If electron density is smeared, model over two positions using PART commands in SHELXL.

  • H-Bonding: Locate the carboxylic acid proton in the difference Fourier map. Expect an

    
     dimer (acid-acid) or a catemer chain (acid-pyridine nitrogen).
    

4. Mandatory Validation (Self-Validating System):

  • Run the CIF through CheckCIF (IUCr).

  • Acceptance Criteria: No A-level alerts regarding missed symmetry or void spaces.

Protocol B: PXRD Bulk Comparison

Objective: To prove the single crystal is representative of the entire synthesized batch.

1. Simulation: Generate a theoretical powder pattern from the SC-XRD CIF file (using Mercury or Olex2). 2. Experiment: Collect experimental PXRD data (Cu-Kα, 2θ = 5–50°) on the bulk powder. 3. Overlay:

  • If peaks align perfectly: Validated.

  • If extra peaks appear in Experiment: Impurity present.

  • If peaks are shifted: Polymorphism or temperature difference (100K vs 298K).

Protocol C: Computational Verification (DFT)

Objective: To confirm the "twisted" conformation is not an artifact of crystal packing.

1. Setup: Perform a geometry optimization using Gaussian or ORCA.

  • Functional/Basis Set: B3LYP/6-31G(d,p) or wB97X-D (includes dispersion corrections). 2. Analysis:

  • Compare the experimental torsion angle (from SC-XRD) with the calculated gas-phase minimum.

  • Insight: If the solid-state angle differs significantly (>15°) from the gas phase, crystal packing forces (intermolecular interactions) are dominating the intramolecular sterics.

Structural Logic & Interaction Map

Understanding why the crystal forms its specific lattice is key to validation. The following diagram illustrates the competing forces stabilizing the structure.

InteractionLogic Py Pyridine Ring (Electron Deficient) Ph 4-Ethylphenyl Ring (Electron Rich) Py->Ph Biaryl Bond COOH Carboxylic Acid (H-Bond Donor/Acceptor) Py->COOH Covalent HBond Supramolecular Synthon (COOH···N_py or COOH···COOH) Py->HBond Acceptor Site Steric Steric Twist (~50° Torsion) Py->Steric Ortho-H Repulsion PiPi π-π Stacking (Offset Stack) Py->PiPi Packing Force Ph->Steric Ortho-H Repulsion Ph->PiPi Packing Force COOH->HBond Primary Driver

Figure 2: Interaction map showing the competition between steric hindrance (forcing a twist) and hydrogen bonding/stacking (forcing planarity).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171–179. Link

  • Mayer, P. (2020). "CheckCIF/PLATON Validation Standards." International Union of Crystallography. Link

  • Turner, M. J., et al. (2017). "CrystalExplorer17." University of Western Australia. (Standard for Hirshfeld Surface Analysis). Link

Sources

Validation

Technical Comparison Guide: Purity Validation Standards for 3-(4-Ethylphenyl)isonicotinic Acid

Executive Summary 3-(4-Ethylphenyl)isonicotinic acid (CAS: N/A for specific isomer, treated here as novel/specialized intermediate) is a critical pyridine-based scaffold in medicinal chemistry, particularly for kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethylphenyl)isonicotinic acid (CAS: N/A for specific isomer, treated here as novel/specialized intermediate) is a critical pyridine-based scaffold in medicinal chemistry, particularly for kinase inhibitors and antitubercular agents.

This guide objectively compares the performance of Elemental Analysis (Combustion EA) against its primary modern alternative, Quantitative NMR (qNMR) , for establishing the purity of this compound. While High-Performance Liquid Chromatography (HPLC) is standard for relative purity, it fails to detect inorganic salts or entrapped solvents—impurities common to isonicotinic acid derivatives.

Key Finding: For 3-(4-Ethylphenyl)isonicotinic acid, classical EA remains the "Gold Standard" for publication and bulk characterization, but qNMR offers superior "performance" in resolving solvate stoichiometry, a frequent issue with the hygroscopic pyridine-carboxylic acid motif.

Theoretical Framework & Acceptance Criteria

Before validating any sample, the theoretical elemental composition must be established.

Target Compound: 3-(4-Ethylphenyl)isonicotinic acid Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical %Tolerance (ACS/ISO)
Carbon 1412.011168.1573.99% ± 0.40%
Hydrogen 131.00813.105.77% ± 0.40%
Nitrogen 114.00714.016.16% ± 0.40%
Oxygen 215.99932.0014.08% N/A*

*Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Analysis: EA vs. qNMR vs. HPLC

This section compares the "performance" of validation methods. In this context, performance is defined by Accuracy , Specificity (ability to identify what the impurity is), and Solvent Detection .

Table 2: Performance Matrix
FeatureMethod A: Combustion Analysis (EA) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Output Absolute Mass % (C, H, N)Molar Purity / Absolute Wt %Relative Purity (Chromophores only)
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Solvent Detection Poor. Fails to distinguish between water, ethanol, or inorganic salts.Excellent. Identifies and quantifies specific solvates.Fail. Solvents elute in void volume or are invisible.
Inorganic Salts Detected as "Ash" or missing mass (low %C/H/N).Invisible (unless counter-ion has protons), but calculated via internal standard.Invisible.
Acceptance Required for Publication (JACS, JOC).[1]Increasing acceptance (USP/Ph. Eur.).Routine QC, insufficient for Reference Standards.
In-Depth Technical Insight

The "Isonicotinic" Problem: Derivatives like 3-(4-Ethylphenyl)isonicotinic acid often exist as zwitterions. They trap water or crystallize with trace acids (e.g., HCl from hydrolysis steps).

  • EA Performance: If the sample contains 0.5 equivalents of water, Carbon drops from 73.99% to ~71.2%. The result is a "Fail" (>0.4% deviation), but EA cannot tell you why.

  • qNMR Performance: qNMR will show the water peak shift and integration, allowing you to calculate the exact solvate ratio and correct the purity value, turning a "Fail" into a "Pass with Explanation."

Experimental Protocols

Protocol A: Preparation for Combustion Analysis (The Critical Step)

Because of the pyridine ring's basicity and the acid's H-bond potential, simple air-drying is insufficient.

  • Recrystallization: Purify crude 3-(4-Ethylphenyl)isonicotinic acid using Ethanol/Water (9:1).

  • Vacuum Desiccation:

    • Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temperature: 60°C (below melting point, high enough to liberate surface water).

    • Desiccant: P₂O₅ (Phosphorus Pentoxide) is mandatory. Silica gel is too weak for pyridine-bound water.

    • Duration: Minimum 12 hours at <1 mbar.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target mass: 2.000 mg ± 0.050 mg.

    • Note: Weighing must be rapid to prevent atmospheric moisture re-absorption.

Protocol B: qNMR Validation Workflow

Use this if EA fails or to cross-validate a Reference Standard.

  • Internal Standard (IS) Selection:

    • Maleic Acid (Traceable CRM grade). It has a singlet at ~6.3 ppm, distinct from the aromatic region of the ethylphenyl-isonicotinic core (7.0–9.0 ppm).

  • Solvent: DMSO-d₆ (Ensures full solubility of the zwitterion).

  • Acquisition:

    • Relaxation delay (D1): ≥ 30 seconds (5 × T1).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the standard, specifically addressing the handling of hygroscopic failures common to this chemical class.

ValidationWorkflow Start Crude 3-(4-Ethylphenyl) isonicotinic acid Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Dry (P2O5, 60°C, 12h) Purification->Drying Combustion Combustion Analysis (EA) Measure %C, %H, %N Drying->Combustion Decision Is Deviation < 0.4%? Combustion->Decision Pass PASS: Validated Reference Standard Decision->Pass Yes Fail FAIL: Impurity Detected Decision->Fail No Analysis Analyze Failure Mode Fail->Analysis LowC Low %C, Low %N? (Likely Solvate/Water) Analysis->LowC HighC High %C? (Likely Solvent/Precursor) Analysis->HighC qNMR Run qNMR (DMSO-d6) Calculate Molar Purity LowC->qNMR HighC->Purification Re-purify Recalc Recalculate Theoretical % with Solvate Correction qNMR->Recalc Recalc->Decision Re-evaluate

Caption: Figure 1. Iterative validation workflow for isonicotinic acid derivatives. Note the loop utilizing qNMR to resolve hydration issues common in EA failures.

Data Interpretation: Case Study

The following table simulates a typical dataset for this compound to illustrate the "Solvate Trap."

Table 3: Simulated Experimental Data
MeasurementTheoretical (Anhydrous)Exp. Run 1 (Air Dried)StatusExp. Run 2 (P₂O₅ Dried)Status
% Carbon 73.9971.50FAIL (-2.49%)73.85PASS
% Hydrogen 5.776.10FAIL (+0.33%)5.80PASS
% Nitrogen 6.165.95FAIL (-0.21%)6.14PASS
Diagnosis -Sample contained ~3% water (Monohydrate)-Anhydrous form achieved-

Scientist's Note: In Run 1, the Hydrogen is high (water adds H) and Carbon is low (water dilutes C mass). This specific pattern is the hallmark of insufficient drying for pyridine-carboxylic acids.

References

  • American Chemical Society (ACS).Guidelines for Characterization of Organic Compounds. (Standard for ±0.4% tolerance).

    • Source:

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

    • Source:

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240.

    • Source:

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Comparative

Mastering Melting Point Analysis: A Comparative Guide for the Characterization of 3-(4-Ethylphenyl)isonicotinic Acid

The Significance of Melting Point in Drug Discovery In the rigorous landscape of pharmaceutical development, even minute impurities can have profound effects on the efficacy, safety, and stability of a drug substance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Melting Point in Drug Discovery

In the rigorous landscape of pharmaceutical development, even minute impurities can have profound effects on the efficacy, safety, and stability of a drug substance. The melting point is a highly sensitive and cost-effective technique to assess the purity of a crystalline compound. A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, usually within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2][3] Therefore, a wide melting range is a strong indication of an impure sample.[4]

Beyond purity assessment, melting point determination is a valuable tool for compound identification. By comparing the experimentally determined melting point with literature values or a known standard, researchers can gain confidence in the identity of their synthesized compound.[2]

Comparative Analysis of Methodologies

Two primary techniques are employed for melting point determination in a research setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classical and widely used method involves heating a small, powdered sample in a sealed capillary tube and observing the temperatures at which melting begins and is complete.[1][4]

Principle: The intermolecular forces holding the crystalline solid together are overcome by the application of heat, causing a phase transition from solid to liquid.[4] The temperature at which this occurs is dependent on the structure of the molecule.[1]

Advantages:

  • Cost-effective and accessible: The apparatus is relatively inexpensive and commonly available in chemistry laboratories.[4][5]

  • Small sample requirement: Only a tiny amount of the compound is needed for analysis.[1]

  • Direct visual observation: Allows for the direct observation of the melting process, which can provide additional information about the sample's behavior upon heating.

Disadvantages:

  • Subjectivity: The visual determination of the exact start and end of melting can be subjective and vary between operators.

  • Slower heating rates required for accuracy: To obtain an accurate measurement, a slow heating rate (typically 1-2°C per minute) is necessary, especially near the expected melting point.[4][5][6]

  • Potential for thermometer inaccuracies: The accuracy of the measurement is dependent on the calibration of the thermometer.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[7]

Principle: As the sample is heated, it undergoes phase transitions, such as melting, which are associated with a change in enthalpy.[8][9] This change is detected as a difference in the heat flow required to maintain the sample and a reference at the same temperature. The melting point is typically determined from the onset temperature or the peak of the endothermic transition in the DSC thermogram.[9]

Advantages:

  • High accuracy and precision: DSC provides highly reproducible and accurate measurements of melting points and enthalpies of fusion.[10]

  • Quantitative data: In addition to the melting point, DSC provides quantitative information about the heat of fusion, which can be useful for characterizing the material's crystallinity.[9]

  • Objective determination: The melting point is determined from the resulting thermogram, reducing operator subjectivity.

  • Versatility: DSC can be used to study a wide range of thermal events, including glass transitions, crystallization, and chemical reactions.[7][10]

Disadvantages:

  • Higher equipment cost: DSC instruments are more expensive than capillary melting point apparatuses.[10]

  • Requires expertise for data interpretation: The analysis and interpretation of DSC thermograms require a certain level of expertise.

Expected Melting Point of 3-(4-Ethylphenyl)isonicotinic Acid: A Comparative Discussion

While an experimental value for 3-(4-Ethylphenyl)isonicotinic acid is not available, we can make some educated predictions based on the structure of the parent compound, isonicotinic acid.

Isonicotinic acid (pyridine-4-carboxylic acid) is a high-melting solid, with a reported melting point of approximately 319°C, and it is also known to sublime.[11] Some sources indicate a melting point of ≥300°C or in the range of 310-315°C.[3][6] This high melting point is attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the pyridine nitrogen atoms in the crystal lattice.

The introduction of a 3-(4-ethylphenyl) group is expected to significantly alter the crystal packing and intermolecular interactions. The bulky, non-polar ethylphenyl substituent will likely disrupt the efficient hydrogen bonding network present in isonicotinic acid. This disruption would generally be expected to lead to a lower melting point for 3-(4-Ethylphenyl)isonicotinic acid compared to the parent compound. However, the introduction of the phenyl group also increases the potential for van der Waals interactions, which could partially counteract the effect of disrupted hydrogen bonding.

For comparison, while no direct analogs with melting points were found in the initial search, the synthesis of various 3-aryl isonicotinic acids has been reported, highlighting the importance of this class of compounds in medicinal chemistry.[1]

Table 1: Comparison of Melting Points

Compound NameStructureReported Melting Point (°C)
Isonicotinic AcidPyridine ring with a carboxylic acid at the 4-position~319 (sublimes)[11], ≥300[6], 310-315[3]
3-(4-Ethylphenyl)isonicotinic Acid Isonicotinic acid with a 4-ethylphenyl group at the 3-positionTo be determined experimentally

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range using a manual or digital melting point apparatus.

Materials:

  • 3-(4-Ethylphenyl)isonicotinic acid, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 3-(4-Ethylphenyl)isonicotinic acid is completely dry and finely powdered to ensure uniform packing and heat transfer.[6][12]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample.[5][12] Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[5][13] The packed sample height should be approximately 2-3 mm.[5][6]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[12][13]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to get a rough estimate.[1][6] Allow the apparatus to cool before proceeding with an accurate measurement.

  • Accurate Determination: Heat the sample at a faster rate until the temperature is about 15-20°C below the approximate melting point.[5][12] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4][5]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).[6][12] Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the completion of melting).[6][12] The recorded range between these two temperatures is the melting point range.

  • Repeatability: Perform the determination at least two more times with fresh samples to ensure the results are consistent.[6]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Dry and Finely Powder Sample p2 Load Capillary Tube (2-3 mm) p1->p2 m1 Insert Capillary into Apparatus p2->m1 m2 Rapid Heating for Approximate M.P. m1->m2 m3 Slow Heating (1-2°C/min) near M.P. m2->m3 m4 Observe and Record Onset and Completion of Melting m3->m4 a1 Determine Melting Point Range m4->a1 a2 Assess Purity based on Range a1->a2

Caption: Workflow for determining melting point using the capillary method.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

This protocol provides a general procedure for determining the melting point of 3-(4-Ethylphenyl)isonicotinic acid using a DSC instrument.

Materials:

  • 3-(4-Ethylphenyl)isonicotinic acid

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4-Ethylphenyl)isonicotinic acid into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of sample due to sublimation.

  • DSC Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen purge.

    • Continue heating to a temperature well above the expected melting point.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • Determine the onset temperature of the melting peak, which is often taken as the melting point. The peak temperature can also be reported.

    • Integrate the area of the peak to determine the heat of fusion (ΔHfus).

Workflow for DSC Analysis

G cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis s1 Calibrate DSC Instrument s2 Weigh Sample (2-5 mg) into Pan s1->s2 s3 Hermetically Seal Pan s2->s3 r1 Place Sample & Reference in Cell s3->r1 r2 Heat at a Controlled Rate (e.g., 10°C/min) r1->r2 d1 Record Heat Flow vs. Temperature r2->d1 d2 Identify Endothermic Melting Peak d1->d2 d3 Determine Onset/Peak Temperature (Melting Point) d2->d3 d4 Calculate Heat of Fusion (ΔHfus) d3->d4

Caption: Workflow for determining melting point using DSC.

Conclusion and Recommendations

The determination of the melting point and range is an indispensable first step in the characterization of a novel compound such as 3-(4-Ethylphenyl)isonicotinic acid. For routine purity checks and preliminary identification, the capillary melting point method offers a rapid and accessible solution. However, for definitive characterization, especially for regulatory submissions or in-depth physicochemical profiling, Differential Scanning Calorimetry is the superior technique, providing highly accurate, objective, and quantitative data.

Given the high melting point of the parent isonicotinic acid, it is crucial to use a melting point apparatus or DSC capable of reaching temperatures in excess of 300°C. When performing capillary melting point determination, a slow heating rate is essential for accuracy. For DSC analysis, ensuring a hermetic seal on the sample pan is critical to prevent sublimation, which could lead to inaccurate results.

By employing the methodologies outlined in this guide, researchers can confidently determine the melting point of 3-(4-Ethylphenyl)isonicotinic acid, a key parameter in establishing its identity and purity, and a critical piece of data in the journey of drug discovery and development.

References

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  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Merck Index. (n.d.). Isonicotinic Acid. Retrieved from a general search as a well-known chemical property. A direct link to a specific entry may require a subscription.
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Melting Points. Retrieved from [Link]

  • University of the West Indies. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Automated Science. (n.d.). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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